
tert-butyl (2Z)-2-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl (2Z)-2-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2Z)-2-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butyl Group: This step often involves the use of tert-butyl chloroformate or similar reagents under basic conditions.
Methoxy Group Addition: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions may yield various reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (2Z)-2-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, azetidine derivatives are explored for their potential as enzyme inhibitors or as scaffolds for drug development.
Medicine
Medicinal chemistry research investigates these compounds for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, such compounds may be used in the synthesis of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (2Z)-2-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (2Z)-2-(2-oxoethylidene)azetidine-1-carboxylate
- tert-butyl (2Z)-2-(2-methoxyethylidene)azetidine-1-carboxylate
- tert-butyl (2Z)-2-(2-oxoethyl)azetidine-1-carboxylate
Uniqueness
The uniqueness of tert-butyl (2Z)-2-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C11H17NO4 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
tert-butyl (2Z)-2-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-6-5-8(12)7-9(13)15-4/h7H,5-6H2,1-4H3/b8-7- |
InChI Key |
UFQBFESQNRGBTH-FPLPWBNLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N\1CC/C1=C/C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


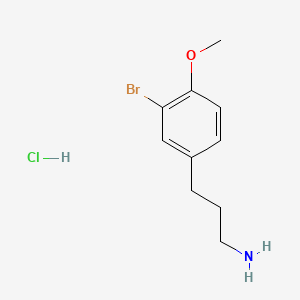
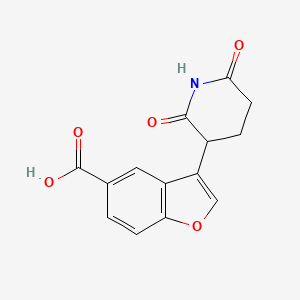
![[1-Methyl-2-(trifluoromethyl)cyclopropyl]methanol](/img/structure/B13464395.png)
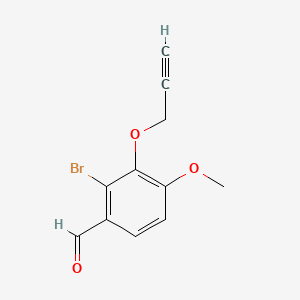
![tert-butyl 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate](/img/structure/B13464410.png)

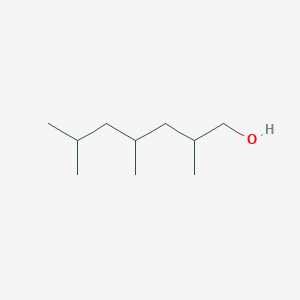
![3,8-Dioxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13464434.png)
![2H,3H,9H-[1,4]dioxino[2,3-g]indole-8-carboxylic acid](/img/structure/B13464442.png)
![N-({5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepin-6-yl}methyl)pyridazine-4-carboxamide trihydrochloride](/img/structure/B13464444.png)
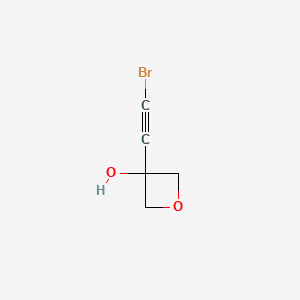
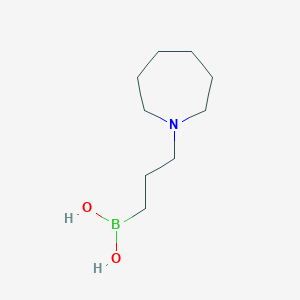
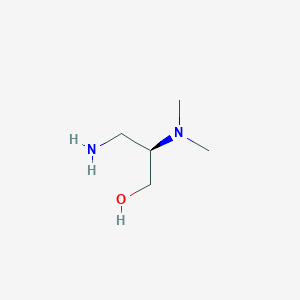
![6-Amino-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13464466.png)
